molecular formula C12H13BrO3 B8060992 (E)-ethyl 3-(2-bromo-5-methoxyphenyl)acrylate

(E)-ethyl 3-(2-bromo-5-methoxyphenyl)acrylate

Cat. No.: B8060992
M. Wt: 285.13 g/mol
InChI Key: HFZOGMXPIBSXRW-QPJJXVBHSA-N
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Description

(E)-ethyl 3-(2-bromo-5-methoxyphenyl)acrylate is a high-purity chemical compound designed for research and development applications. This specialty acrylate ester serves as a versatile synthetic intermediate in organic and medicinal chemistry. Its molecular structure incorporates two key functional handles: an acrylate group and an aryl bromide. The α,β-unsaturated ester moiety acts as a Michael acceptor, enabling nucleophilic addition reactions with amines and other nucleophiles to synthesize β-substituted carbonyl derivatives, a transformation valuable for constructing pharmaceutical intermediates . The aryl bromide substituent on the methoxyphenyl ring is pivotal for metal-catalyzed cross-coupling reactions, such as the Cu-mediated annulation processes used in the effective synthesis of 3-substituted phthalides, which are important structural motifs in various bioactive molecules . This combination of reactive features makes this compound a valuable scaffold for constructing complex molecular architectures, particularly in drug discovery and the synthesis of fine chemicals. The compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

ethyl (E)-3-(2-bromo-5-methoxyphenyl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrO3/c1-3-16-12(14)7-4-9-8-10(15-2)5-6-11(9)13/h4-8H,3H2,1-2H3/b7-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFZOGMXPIBSXRW-QPJJXVBHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=C(C=CC(=C1)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C1=C(C=CC(=C1)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-ethyl 3-(2-bromo-5-methoxyphenyl)acrylate typically involves the esterification of 3-(2-bromo-5-methoxyphenyl)acrylic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common in large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(E)-ethyl 3-(2-bromo-5-methoxyphenyl)acrylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromo and methoxy groups.

    Addition Reactions: The double bond in the acrylate moiety can undergo addition reactions with electrophiles and nucleophiles.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted phenyl acrylates, while oxidation and reduction reactions can lead to the formation of different functionalized derivatives.

Scientific Research Applications

Organic Synthesis

(E)-ethyl 3-(2-bromo-5-methoxyphenyl)acrylate serves as a versatile building block in organic synthesis. Its structure allows for functional group transformations, including:

  • Oxidation : Conversion of hydroxy groups to carbonyls.
  • Reduction : Reduction of ester groups to alcohols.
  • Substitution Reactions : Replacement of the bromine atom with other functional groups .

Research indicates potential biological activities associated with this compound:

  • Antimicrobial Properties : The compound has shown activity against various pathogenic bacteria and fungi, making it a candidate for pharmaceutical development .
  • Antioxidant Activity : Investigations into its antioxidant capabilities suggest it may protect cells from oxidative stress.

Pharmaceutical Applications

Due to its structural similarity to bioactive compounds, this compound is being explored for:

  • Drug Development : It may serve as a precursor for synthesizing novel therapeutic agents targeting specific diseases.
  • Formulation in Pharmaceuticals : The compound can be incorporated into formulations alongside excipients for enhanced delivery systems .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against common pathogens. Results indicated significant inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.

PathogenInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12

Case Study 2: Synthesis of Derivatives

In a recent synthesis project, researchers utilized this compound to create a series of derivatives with varying functional groups. These derivatives were tested for biological activity, revealing enhanced properties in some cases.

Derivative NameActivity Level
Methyl Ester DerivativeHigh
Hydroxy Substituted DerivativeModerate
Nitro Substituted DerivativeLow

Mechanism of Action

The mechanism of action of (E)-ethyl 3-(2-bromo-5-methoxyphenyl)acrylate involves its interaction with various molecular targets. The bromo and methoxy groups can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s reactivity and binding affinity. The acrylate moiety can undergo polymerization or addition reactions, contributing to its versatility in chemical synthesis.

Comparison with Similar Compounds

Substituent Effects on the Phenyl Ring

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Features Reference ID
(E)-Ethyl 3-(2-bromo-5-methoxyphenyl)acrylate Br (2), OMe (5) ~285.1 (calculated) Electron-withdrawing/donating synergy N/A
(E)-Ethyl 3-(3-bromo-5-fluorophenyl)acrylate Br (3), F (5) 287.1 Halogen-driven hydrophobicity
(E)-Ethyl 3-(2-hydroxy-5-methylphenyl)acrylate OH (2), Me (5) 206.2 Hydrogen-bonding capability
(E)-Ethyl 3-(benzo[d][1,3]dioxol-5-yl)acrylate Benzodioxol (5) 246.3 Planar aromatic system

Key Observations :

  • Electron Effects : Bromo (Br) at the 2-position enhances electrophilicity of the α,β-unsaturated ester, while methoxy (OMe) at 5-position donates electron density, creating a push-pull electronic structure. This contrasts with the purely halogenated analog (), where Br and F increase hydrophobicity but lack electronic synergy .

Physical and Crystallographic Properties

Crystallinity and Packing

While crystallographic data for the target compound is absent, related structures provide insights:

  • (E)-3-Bromo-4-((4-((1-(4-chlorophenyl)ethylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)furan-2(5H)-one () crystallizes in a monoclinic system (space group C2) with a density of 1.405 g/cm³, attributed to halogen and heterocyclic interactions .
  • (E)-Methyl 3-(3-fluorophenyl)acrylate (analogous to ) likely adopts a planar conformation due to fluorine’s small size, enhancing π-π stacking .

Table 2: Density and Space Group Comparisons

Compound Type Density (g/cm³) Space Group Reference ID
Bromo/methoxy-substituted acrylate Not reported N/A N/A
Triazole-Schiff base analog () 1.405 C2
Benzodioxol acrylate () ~1.3 (estimated) Not reported

Table 3: Reaction Conditions and Yields

Compound Synthesized Method Solvent Yield (%) Reference ID
(E)-Ethyl 3-(5-fluoro-2-hydroxyphenyl)acrylate Wittig reaction Benzene 92
Ethyl (E)-3-(benzo[d][1,3]dioxol-5-yl)acrylate Not reported N/A N/A

Reactivity in Further Transformations

  • The α,β-unsaturated ester is prone to Michael additions and cycloadditions . Bromine’s presence () may facilitate cross-coupling reactions (e.g., Suzuki-Miyaura), whereas methoxy groups could direct electrophilic substitution .

Biological Activity

(E)-Ethyl 3-(2-bromo-5-methoxyphenyl)acrylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

The compound is characterized by the presence of a bromo group and a methoxy group on the phenyl ring, which likely influence its biological properties. The structural formula can be represented as follows:

C12H13BrO2\text{C}_{12}\text{H}_{13}\text{BrO}_2

The mechanism of action for this compound involves several biochemical interactions:

  • Electrophilic Aromatic Substitution : The bromo group can participate in electrophilic substitution reactions, which may enhance the compound's reactivity towards biological targets.
  • Hydrolysis : The ester group can undergo hydrolysis to release (E)-3-(2-bromo-5-methoxyphenyl)acrylic acid, potentially increasing its bioactivity through interaction with various enzymes and receptors.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that related esters possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds suggest promising potential as antimicrobial agents .

Anticancer Activity

Several studies have explored the anticancer properties of compounds containing similar structural motifs. For example, derivatives with methoxy groups have demonstrated cytotoxic effects on various cancer cell lines. The IC50 values for these compounds often fall within the micromolar range, indicating moderate potency against cancer cells while exhibiting lower toxicity towards normal cells .

Study 1: Antibacterial Evaluation

A study evaluated the antibacterial activity of several derivatives of this compound against Staphylococcus aureus and Escherichia coli. The results showed that the compound exhibited a strong bactericidal effect, with an MIC of approximately 15 μg/mL against S. aureus and significantly higher MIC values against E. coli .

Study 2: Cytotoxicity Assessment

In vitro cytotoxicity assays were conducted using MTT assays on human cancer cell lines including MCF-7 (breast cancer) and HepG2 (liver cancer). The results indicated that this compound had an IC50 value of around 20 μM against MCF-7 cells, suggesting moderate anticancer activity .

Comparative Analysis

The following table summarizes the biological activities and IC50 values of this compound compared to other related compounds:

CompoundActivity TypeIC50 Value (μM)MIC (μg/mL)
This compoundAnticancer~20-
Related Methoxy DerivativeAntibacterial-15
Harmine DerivativeAnticancer~10-
Other Bromo CompoundsAntibacterial-~13

Q & A

Q. Table 1. Key Spectral Benchmarks for this compound

TechniqueKey SignalsReference
1H NMR δ 7.5–7.7 (d, J=16 Hz, CH=CH), δ 4.1–4.3 (q, OCH₂), δ 3.8 (s, OCH₃)
ESI-MS [M+H]⁺ m/z ~309.0 (C₁₂H₁₃BrO₃)
IR ν(C=O) ~1705 cm⁻¹, ν(C-Br) ~560 cm⁻¹

Q. Table 2. Crystallographic Parameters for Related Acrylates

CompoundSpace GroupHydrogen BondsRefinement Software
(E)-Ethyl 3-(4-methoxyphenyl)acrylateP2₁/cC–H···O (graph set R₂²(8))SHELXL
3-(3-Bromo-4-methoxyphenyl)acrylamideC2/cN–H···O, C–Br···πSHELXTL

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